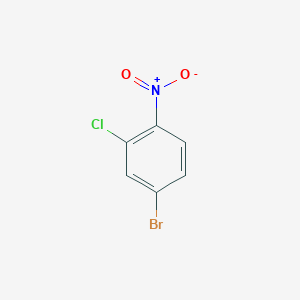
4-Bromo-2-chloro-1-nitrobenzene
Vue d'ensemble
Description
4-Bromo-2-chloro-1-nitrobenzene is an organic compound with the molecular formula C6H3BrClNO2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and nitro groups. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-1-nitrobenzene can be synthesized through a series of chemical reactions starting from nitrobenzene. One common method involves the bromination and chlorination of nitrobenzene under controlled conditions. For instance, nitrobenzene can be reacted with bromine and chlorine in the presence of catalysts like iron(III) chloride (FeCl3) to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may include steps like nitration, bromination, and chlorination, followed by purification techniques such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-chloro-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine), the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3).
Chlorination: Chlorine (Cl2) in the presence of iron(III) chloride (FeCl3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Reduction: 4-Bromo-2-chloroaniline.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-chloro-1-nitrobenzene is utilized in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-chloro-1-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro group makes the aromatic ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The bromine and chlorine atoms further influence the reactivity by directing the substitution to specific positions on the benzene ring .
Comparaison Avec Des Composés Similaires
- 4-Bromo-1-chloro-2-nitrobenzene
- 4-Chloronitrobenzene
- 1-Bromo-4-nitrobenzene
Uniqueness: 4-Bromo-2-chloro-1-nitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct pathways for chemical synthesis and applications in various fields .
Propriétés
IUPAC Name |
4-bromo-2-chloro-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRNVDWDFCINEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)
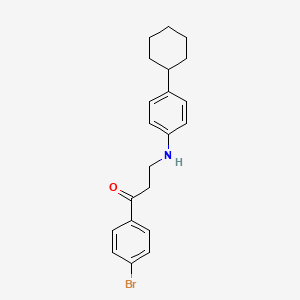

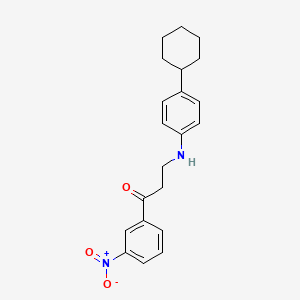
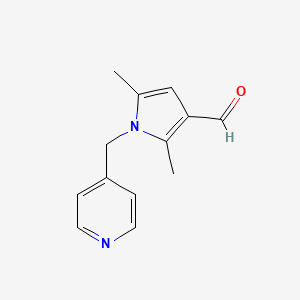
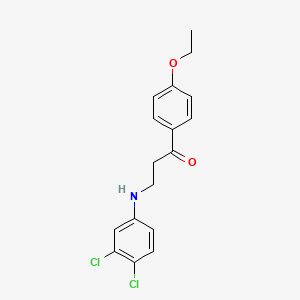
![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)

![3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid](/img/structure/B3038672.png)
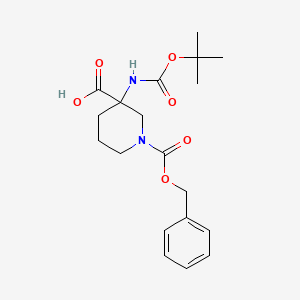
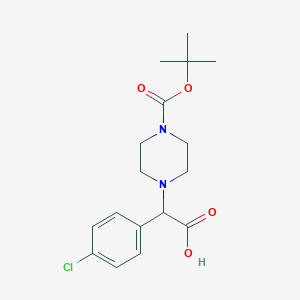
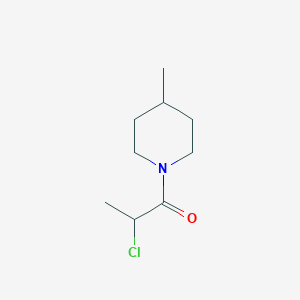

![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3038678.png)
